molecular formula C23H24FNO3 B11189725 (4E)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B11189725
M. Wt: 381.4 g/mol
InChI Key: WAKJSDFXPQAWKO-XUTLUUPISA-N
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Description

(4E)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a hexyl chain, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzaldehyde with hexylamine to form an intermediate Schiff base, which is then cyclized with maleic anhydride under acidic conditions to yield the desired pyrrolidine-2,3-dione structure. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4E)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, the fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidine-2,3-dione core can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is unique due to its combination of a fluorophenyl group and a pyrrolidine-2,3-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C23H24FNO3

Molecular Weight

381.4 g/mol

IUPAC Name

(4E)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24FNO3/c1-2-3-4-8-14-25-20(17-12-9-13-18(24)15-17)19(22(27)23(25)28)21(26)16-10-6-5-7-11-16/h5-7,9-13,15,20,26H,2-4,8,14H2,1H3/b21-19+

InChI Key

WAKJSDFXPQAWKO-XUTLUUPISA-N

Isomeric SMILES

CCCCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)F

Canonical SMILES

CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F

Origin of Product

United States

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